2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidoindole core structure, which is known for its biological activity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactions. The starting materials often include 8-methyl-5H-pyrimido[5,4-B]indole and 3-(methylsulfanyl)phenyl acetic acid. The key steps in the synthesis may involve:
Formation of the pyrimidoindole core: This can be achieved through cyclization reactions.
Thioether formation: Introduction of the sulfanyl group using thiol reagents under appropriate conditions.
Amide bond formation: Coupling of the acetic acid derivative with the amine group of the pyrimidoindole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-tumor properties.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(6,7,8,9-tetrahydro-5H-pyrimido[5,4-b]indol-2-yl)phenyl methyl ether .
- 8-Methyl-5H-pyrimido[5,4-b]indol-4-ol .
Uniqueness
2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to its specific structural features, such as the combination of the pyrimidoindole core with sulfanyl and acetamide groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H18N4OS2 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C20H18N4OS2/c1-12-6-7-16-15(8-12)18-19(24-16)20(22-11-21-18)27-10-17(25)23-13-4-3-5-14(9-13)26-2/h3-9,11,24H,10H2,1-2H3,(H,23,25) |
InChI Key |
OQOVLZMJJDUKMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NC4=CC(=CC=C4)SC |
Origin of Product |
United States |
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